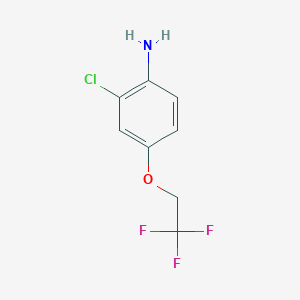

2-Chloro-4-(2,2,2-trifluoroethoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-(2,2,2-trifluoroethoxy)aniline is a chemical compound that is not directly discussed in the provided papers. However, similar compounds with chloro, aniline, and trifluoroethoxy groups have been studied, indicating the relevance of such compounds in various fields, including material science and agrochemicals. These compounds are often intermediates in the synthesis of pesticides, herbicides, and other chemicals .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including high-pressure hydrolysis, reduction reactions, and addition reactions, as seen in the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline with an overall yield of 72.0% . Another example is the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, which is a key intermediate for a highly efficient herbicide, involving Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis with an overall yield of 48.7% . These methods could potentially be adapted for the synthesis of 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline.

Molecular Structure Analysis

Vibrational spectroscopy, such as FT-IR and FT-Raman, along with quantum chemical studies like density functional theory (DFT), are used to investigate the molecular structure of similar compounds. For instance, the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline were studied, and the influence of chlorine substituents on the vibrational wavenumbers was discussed . These techniques could be applied to analyze the molecular structure of 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be assessed through molecular orbital calculations, such as natural bond orbitals (NBOs) and HOMO-LUMO energy gap analysis. The delocalization of electron density and mapped molecular electrostatic potential (MEP) surfaces can also be studied using DFT computations . These analyses provide insights into the reactivity of the molecule and its potential interactions in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be derived from their thermodynamic parameters, which are temperature-dependent. The correlation graphs of these parameters illustrate the stability and reactivity of the molecule under different conditions . Additionally, the solubility, melting point, and boiling point are critical physical properties that can be determined experimentally and are essential for the practical application of these chemicals.

科学的研究の応用

Nonlinear Optical Materials

Research indicates the potential of related chloro-trifluoromethyl anilines in nonlinear optical (NLO) materials. For instance, studies on 4-chloro-3-(trifluoromethyl)aniline and its bromo and fluoro derivatives show interesting vibrational properties and electronic effects, suggesting utility in NLO applications (Revathi et al., 2017).

Synthesis Methods

The synthesis of 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline and its derivatives is a subject of ongoing research. For example, a synthesis method for 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline was developed with a focus on high yield and minimal environmental impact (Wen Zi-qiang, 2007).

Vibrational Spectroscopy

Vibrational spectroscopy studies, particularly Fourier-transform infrared and FT-Raman spectra, have been conducted on similar compounds like 4-chloro-2-(trifluoromethyl) aniline. These studies contribute to understanding the molecular structure and potential applications in various fields (Arivazhagan et al., 2012).

Herbicide Synthesis

2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a related compound, is a key intermediate in the synthesis of the herbicide trifloxysulfuron. Its synthesis involves multiple stages, including Hofmann degradation and oxidative chlorination (Zuo Hang-dong, 2010).

Molecular Structure Analysis

Studies on 4-chloro-N,N-bis(trifluoromethanesulfonyl)aniline, which shares structural similarities, provide insights into the molecular architecture and potential applications of chloro-trifluoromethyl anilines in various fields (Boechat et al., 2010).

Pesticide Synthesis

The synthesis process of 2-chloro-4-aminophenol, closely related to 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline, is integral to the production of certain insecticides, such as Novaluron. The process emphasizes high yield and environmental considerations (Wen Zi-qiang, 2008).

作用機序

Target of Action

The primary targets of 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline are currently unknown . This compound is a derivative of aniline, which is known to interact with various enzymes and receptors in the body.

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline are currently unknown

Action Environment

The action, efficacy, and stability of 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline can be influenced by various environmental factors . These factors include temperature, pH, presence of other chemicals, and the specific biological environment within the body. For example, the compound’s action may be affected by the presence of certain enzymes or other proteins in the body.

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and prolonged or repeated exposure may cause organ damage . Safety precautions include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

2-chloro-4-(2,2,2-trifluoroethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c9-6-3-5(1-2-7(6)13)14-4-8(10,11)12/h1-3H,4,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLMRTHQMOVZNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylidene-N-(2-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3005585.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B3005586.png)

![3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B3005590.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3005599.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B3005601.png)